molecular formula C45H90N4O22 B13728239 N-(Azido-PEG10)-N-PEG10-acid

N-(Azido-PEG10)-N-PEG10-acid

Cat. No.: B13728239
M. Wt: 1039.2 g/mol
InChI Key: MMVAMCAREJYWCU-UHFFFAOYSA-N
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Description

N-(Azido-PEG10)-N-PEG10-acid is a polyethylene glycol (PEG) derivative containing an azide group and a terminal carboxylic acid. This compound is widely used in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation, labeling, and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Azido-PEG10)-N-PEG10-acid can be synthesized through a multi-step process involving the following key steps:

    PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce the PEG chains.

    Carboxylation: The terminal carboxylic acid group is introduced through carboxylation reactions, often using carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to maintain consistent reaction conditions and improve yield.

    Purification: Techniques such as chromatography and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Azido-PEG10)-N-PEG10-acid undergoes several types of chemical reactions:

Common Reagents and Conditions

    Copper Catalysts: Used in CuAAC reactions.

    Alkyne Compounds: React with azide groups in click chemistry.

    EDC or DCC: Activators for amide bond formation.

Major Products Formed

    Triazole Linkages: Formed through click chemistry reactions.

    Amide Bonds: Formed through reactions with primary amines.

Mechanism of Action

The mechanism of action of N-(Azido-PEG10)-N-PEG10-acid involves its ability to participate in click chemistry reactions. The azide group reacts with alkyne groups to form stable triazole linkages, while the carboxylic acid group can form amide bonds with primary amines . These reactions enable the compound to act as a versatile linker in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Azido-PEG10)-N-PEG10-acid is unique due to its combination of an azide group and a terminal carboxylic acid group, which allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group.

Properties

Molecular Formula

C45H90N4O22

Molecular Weight

1039.2 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C45H90N4O22/c46-49-48-4-8-55-12-16-59-20-24-63-28-32-67-36-40-71-44-43-70-39-35-66-31-27-62-23-19-58-15-11-54-7-3-47-2-6-53-10-14-57-18-22-61-26-30-65-34-38-69-42-41-68-37-33-64-29-25-60-21-17-56-13-9-52-5-1-45(50)51/h47H,1-44H2,(H,50,51)

InChI Key

MMVAMCAREJYWCU-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O

Origin of Product

United States

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